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Compound of Interest

Compound Name: TFA-ap-dU

Cat. No.: B031236 Get Quote

This technical guide provides a comprehensive overview of the current understanding of

2',2',2'-trifluoroacetamido-5-(propargyl)-2'-deoxyuridine (TFA-ap-dU), a modified nucleoside

with significant potential in biomedical research and drug development. This document is

intended for researchers, scientists, and professionals in the field of drug development, offering

a centralized resource on the properties, synthesis, and potential applications of this

compound.

Core Properties of TFA-ap-dU
TFA-ap-dU is a modified deoxyuridine nucleoside analog. The key modification is the

attachment of a trifluoroacetamide-protected aminopropargyl group at the C5 position of the

uracil base. This modification imparts unique chemical properties that are advantageous for a

variety of biochemical applications.

Physicochemical Properties
A summary of the key physicochemical properties of TFA-ap-dU is presented in Table 1. This

data is essential for handling, storage, and experimental design involving this compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b031236?utm_src=pdf-interest
https://www.benchchem.com/product/b031236?utm_src=pdf-body
https://www.benchchem.com/product/b031236?utm_src=pdf-body
https://www.benchchem.com/product/b031236?utm_src=pdf-body
https://www.benchchem.com/product/b031236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Synonym(s)

2,2,2-trifluoro-N-(3-(1-

((2R,5R)-4-hydroxy-5-

(hydroxymethyl)tetrahydrofura

n-2-yl)-2,4-dioxo-1,2,3,4-

tetrahydropyrimidin-5-yl)prop-

2-yn-1-yl)acetamide

[1]

CAS Number 115899-40-6 [1][2][3][4][5][6]

Molecular Formula C14H14F3N3O6 [2][6]

Molecular Weight 377.276 g/mol [2]

Purity ≥98% [1]

Physical Form Solid [1]

Melting Point >116 °C [1]

Storage Temperature 4°C [1]

Related Compounds
TFA-ap-dU is often utilized in its phosphoramidite form for oligonucleotide synthesis. The

phosphoramidite version, 5'-O-DMT-TFA-ap-dU-3'-CE Phosphoramidite, is a key reagent for

incorporating this modified nucleoside into DNA strands.

Property Value

Synonym(s)

5-TFA-ap-dU phosphoramidite; alpha-[2-

(Trifluoroacetylamino)ethylidyne]-3'-O-[2-

cyanoethoxy(diisopropylamino)phosphino]-5'-O-

(4,4'-dimethoxytrityl)thymidine

CAS Number 120016-98-0

Molecular Formula C44H49F3N5O9P

Molecular Weight 879.86 g/mol
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Experimental Protocols
The primary application of TFA-ap-dU, in the form of its phosphoramidite derivative, is in the

automated solid-phase synthesis of modified oligonucleotides. The trifluoroacetyl (TFA)

protecting group on the aminopropargyl linker is base-labile and can be removed under

standard oligonucleotide deprotection conditions.

Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for incorporating TFA-ap-dU into a synthetic

oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

5'-O-DMT-TFA-ap-dU-3'-CE Phosphoramidite

Standard DNA phosphoramidites (dA, dC, dG, T)

Anhydrous acetonitrile

Activator solution (e.g., 5-ethylthiotetrazole)

Oxidizing solution

Capping reagents

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Controlled Pore Glass (CPG) solid support

Workflow:
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Automated Synthesis Cycle

Post-Synthesis Processing

1. Deblocking:
Remove 5'-DMT group

2. Coupling:
Add TFA-ap-dU phosphoramidite

Activated 5'-OH 3. Capping:
Block unreacted 5'-OH groups

Chain elongation 4. Oxidation:
Phosphite to Phosphate

Capped failures

Repeat cycle for
next nucleotide

5. Cleavage from Support
& Deprotection

Completed Synthesis 6. Purification
(e.g., HPLC) 7. Final Modified Oligonucleotide

Click to download full resolution via product page

Fig. 1: Automated Oligonucleotide Synthesis Workflow.

Procedure:

Phosphoramidite Preparation: Dissolve the 5'-O-DMT-TFA-ap-dU-3'-CE Phosphoramidite in

anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer

(typically 0.1 M).

Automated Synthesis: Program the DNA synthesizer with the desired oligonucleotide

sequence, incorporating TFA-ap-dU at the specified position(s). The synthesis cycle consists

of four main steps: deblocking, coupling, capping, and oxidation.

Cleavage and Deprotection: Following synthesis, the solid support is treated with a

deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonia and

methylamine) to cleave the oligonucleotide from the support and remove the protecting

groups from the bases and the phosphate backbone. These conditions also remove the

trifluoroacetyl (TFA) group from the aminopropargyl linker.

Purification: The crude oligonucleotide is purified using techniques such as reversed-phase

high-performance liquid chromatography (RP-HPLC) to isolate the full-length, modified

oligonucleotide from shorter failure sequences.
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Potential Mechanism of Action and Cellular
Interactions
While specific studies on the direct mechanism of action of TFA-ap-dU are limited, its structural

similarity to other modified nucleosides used in therapeutics, such as antisense

oligonucleotides, suggests potential avenues of biological activity.

Cellular Uptake
Modified oligonucleotides containing TFA-ap-dU are expected to enter cells through endocytic

pathways. The precise mechanism can vary depending on the cell type and the presence of

any conjugated ligands.
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Fig. 2: General Cellular Uptake of Modified Oligonucleotides.

The propargylamino linker, exposed after TFA group removal, provides a reactive handle for

"click" chemistry. This allows for the post-synthetic conjugation of various functional molecules,

such as fluorescent dyes for imaging or targeting ligands to enhance cellular uptake and

specificity.

Potential Therapeutic Applications
The incorporation of TFA-ap-dU into oligonucleotides can enhance their therapeutic properties.

Modified nucleosides are often used in antisense therapies to improve nuclease resistance,

binding affinity to target mRNA, and overall efficacy. The 5-propynyl modification, in particular,

has been shown to increase the thermal stability of duplexes formed with complementary RNA

strands, a desirable feature for antisense applications.

While direct evidence is not yet available for TFA-ap-dU, related compounds have been

investigated for their potential in:

Antiviral Research: Modified nucleosides are a cornerstone of antiviral therapy.

Cancer Therapy: Oligonucleotides containing modified bases can be designed to target

oncogenes or other cancer-related genes. The activator protein 1 (AP-1) transcription factor,

which is implicated in tumorigenesis and drug resistance, is a potential, though indirect,

target for such therapeutic approaches.[7]

Conclusion
TFA-ap-dU is a versatile modified nucleoside with significant potential for the development of

advanced molecular tools and therapeutics. Its key feature is the aminopropargyl linker, which,

after deprotection, allows for site-specific functionalization of oligonucleotides. The protocols

and data presented in this guide provide a foundation for researchers to explore the diverse

applications of TFA-ap-dU in their work. Further studies are warranted to fully elucidate its

specific mechanisms of action and to realize its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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